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Compound of Interest

Compound Name: O1918

Cat. No.: B7910220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
O1918 is a synthetic, atypical cannabinoid ligand that has emerged as a valuable

pharmacological tool for investigating the roles of G protein-coupled receptors GPR18 and

GPR55 in various physiological and pathological processes. Its complex pharmacology,

exhibiting biased agonism at GPR18 and antagonism at GPR55, makes it a unique modulator

of the endocannabinoid system. These application notes provide detailed protocols for the use

of O1918 in common animal models of inflammation and pain, as well as for in vitro signaling

assays, to facilitate its application in research and drug development.
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Property Value

Molecular Formula C₂₅H₃₈O₂

Molecular Weight 370.57 g/mol

Appearance Crystalline solid

Solubility

Soluble in organic solvents such as ethanol,

DMSO, and dimethyl formamide. For in vivo

applications, a common vehicle is a mixture of

ethanol, Tween 80, and saline.

Storage Store at -20°C for long-term stability.

In Vivo Applications: Animal Models of Inflammation
and Pain
Carrageenan-Induced Paw Edema in Rats
This model is a widely used method to assess the anti-inflammatory properties of novel

compounds.

Experimental Protocol:

Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used. Animals

should be housed in a controlled environment with a 12-hour light/dark cycle and access to

food and water ad libitum.

O1918 Preparation:

Dissolve O1918 in a vehicle solution. A commonly used vehicle for in vivo administration of

cannabinoids consists of ethanol, Tween 80, and saline in a 1:1:18 ratio.

For a 1 mg/kg dose in a 200g rat, you would need to inject 0.2 mg of O1918. Prepare a

stock solution of O1918 in the vehicle at a concentration that allows for an appropriate

injection volume (e.g., 1 ml/kg).

Experimental Procedure:
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Administer O1918 or the vehicle control via intraperitoneal (i.p.) injection 30-60 minutes

prior to the induction of inflammation.

Induce inflammation by injecting 0.1 ml of a 1% (w/v) solution of carrageenan in sterile

saline into the sub-plantar surface of the right hind paw.

Measure the paw volume using a plethysmometer at baseline (before carrageenan

injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).[1][2]

Data Analysis:

Calculate the percentage of paw edema for each animal at each time point using the

formula: [(V_t - V_0) / V_0] * 100, where V_t is the paw volume at time t and V_0 is the

baseline paw volume.

Compare the paw edema in the O1918-treated groups to the vehicle-treated control group.

A significant reduction in paw edema indicates an anti-inflammatory effect.

Expected Outcomes:

Based on the known anti-inflammatory properties of GPR18 agonists and GPR55 antagonists,

O1918 is expected to reduce carrageenan-induced paw edema. The optimal dose and time

course of action should be determined empirically.

Experimental Workflow for Carrageenan-Induced Paw Edema

Pre-treatment Induction & Measurement Data Analysis
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Caption: Workflow for assessing the anti-inflammatory effects of O1918.

Formalin-Induced Nociceptive Behavior in Mice
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The formalin test is a model of tonic chemical pain that allows for the assessment of both acute

and persistent pain responses.

Experimental Protocol:

Animals: Male C57BL/6 or BALB/c mice (20-25 g) are commonly used.

O1918 Preparation: Prepare O1918 in a suitable vehicle as described for the carrageenan

model.

Experimental Procedure:

Administer O1918 or vehicle control (i.p.) 30 minutes before the formalin injection.[3]

Inject 20 µl of a 2.5% or 5% formalin solution into the plantar surface of the right hind paw.

[3][4]

Immediately place the mouse in an observation chamber.

Record the cumulative time the animal spends licking or biting the injected paw during two

distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30

minutes post-injection).[5][6]

Data Analysis:

Compare the duration of licking/biting behavior in the O1918-treated groups to the vehicle-

treated group for both the early and late phases.

A reduction in nociceptive behavior indicates an analgesic effect.

Expected Outcomes:

O1918's activity on GPR18 and GPR55 suggests it may modulate nociceptive signaling. It is

hypothesized that O1918 will reduce pain-related behaviors, particularly in the late phase of the

formalin test, which is associated with inflammatory pain and central sensitization.

In Vitro Applications: Signaling Pathway Analysis
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Intracellular Calcium Mobilization Assay
This assay is used to determine if O1918 can induce or inhibit calcium signaling downstream of

GPR18 or GPR55.

Experimental Protocol:

Cell Culture:

Use a cell line stably expressing human GPR18 or GPR55 (e.g., HEK293 or CHO cells).

Culture the cells in appropriate media and conditions.

Cell Preparation:

Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

On the day of the assay, remove the growth medium and load the cells with a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS)

for 30-60 minutes at 37°C.[7]

Assay Procedure:

Wash the cells to remove excess dye.

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

Establish a baseline fluorescence reading.

Add O1918 at various concentrations and monitor the change in fluorescence intensity

over time.

To test for antagonistic activity, pre-incubate the cells with O1918 for a short period before

adding a known agonist for the receptor.

Data Analysis:

The change in fluorescence is proportional to the change in intracellular calcium

concentration.
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For agonism, plot the peak fluorescence response against the log of the O1918
concentration to determine the EC₅₀ value.

For antagonism, plot the response to the agonist in the presence of different

concentrations of O1918 to determine the IC₅₀ value.

Expected Outcomes:

As a biased agonist at GPR18, O1918 is expected to induce an increase in intracellular

calcium in GPR18-expressing cells. As an antagonist at GPR55, O1918 should inhibit the

calcium mobilization induced by a GPR55 agonist.

ERK/MAPK Phosphorylation Assay (Western Blot)
This assay determines the effect of O1918 on the activation of the ERK/MAPK signaling

pathway.

Experimental Protocol:

Cell Culture and Treatment:

Culture GPR18 or GPR55 expressing cells as described above.

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

Treat the cells with various concentrations of O1918 for a defined period (e.g., 5-15

minutes).

Protein Extraction:

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and

phosphatase inhibitors.

Determine the protein concentration of the lysates.

Western Blotting:
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Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a

PVDF or nitrocellulose membrane.

Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20

(TBST).

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-

ERK).

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8][9]

Data Analysis:

Quantify the band intensities for p-ERK.

To normalize for protein loading, strip the membrane and re-probe with an antibody for

total ERK (t-ERK).

Calculate the ratio of p-ERK to t-ERK for each sample.

Compare the p-ERK/t-ERK ratio in O1918-treated cells to untreated controls.

Expected Outcomes:

O1918, acting as a biased agonist at GPR18, is expected to increase the phosphorylation of

ERK in GPR18-expressing cells. As a GPR55 antagonist, it should block agonist-induced ERK

phosphorylation in GPR55-expressing cells.

Signaling Pathways of O1918
O1918 exerts its effects through the modulation of two key receptors, GPR18 and GPR55,

leading to distinct downstream signaling events.
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Caption: O1918 acts as a biased agonist at GPR18.

GPR55 Antagonism Signaling Pathway
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Caption: O1918 acts as an antagonist at GPR55.

Quantitative Data Summary
Ligand Receptor Assay

Potency
(IC₅₀/EC₅₀)

Reference

O1918 GPR55
β-arrestin

recruitment
Antagonist [10]

Cannabidiol GPR55

Antagonism of

LPI-induced

signaling

pIC₅₀ 6.3 – 6.5

(IC₅₀ 445 nM)
[10]

O1918 GPR52
cAMP

accumulation

Inverse agonist

(IC₅₀ < 4.8µM)
[11]
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Note: Specific EC₅₀ and IC₅₀ values for O1918 at GPR18 and GPR55 across various signaling

pathways can vary between studies and cell systems. It is recommended to perform dose-

response experiments to determine the potency in the specific experimental setup.

Conclusion
O1918 is a versatile tool for dissecting the distinct roles of GPR18 and GPR55 in health and

disease. The protocols and information provided herein offer a comprehensive guide for

researchers to effectively utilize O1918 in both in vivo and in vitro experimental settings.

Careful experimental design and data interpretation are crucial to unravel the complex

signaling and physiological effects mediated by this unique cannabinoid ligand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7910220#how-to-use-o1918-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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